molecular formula C16H16ClN3OS B5705577 N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B5705577
M. Wt: 333.8 g/mol
InChI Key: QUULYHSYGRYOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as CPPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPHC is a hydrazine derivative that has been synthesized and studied for its various biological activities. In

Mechanism of Action

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide exerts its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the expression of inflammatory cytokines and enzymes, which makes it a potential treatment for inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which makes it a potential treatment for various inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various biological activities. However, N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has some limitations as well. It is not very soluble in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One potential direction is to study its potential as a treatment for neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Synthesis Methods

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized using a simple two-step method. In the first step, 4-chlorobenzaldehyde is reacted with 3-phenylpropanoic acid in the presence of thionyl chloride to produce 4-chloro-α,α-diphenyl-3-(phenylpropanoyl)acrolein. In the second step, the resulting compound is reacted with hydrazinecarbothioamide in the presence of ethanol to produce N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anticonvulsant, anti-inflammatory, and anti-cancer activities. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been studied as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUULYHSYGRYOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

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